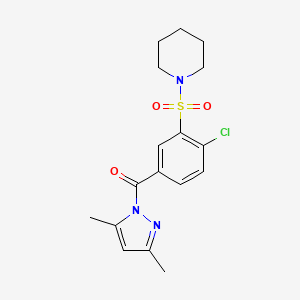
(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of “(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone” could potentially be related to these biological activities.
Mode of action
Many pyrazole derivatives work by interacting with enzymes or receptors in the body, often through hydrogen bonding or other types of molecular interactions .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Given the wide range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Result of action
Based on the biological activities associated with pyrazole derivatives, it could potentially have a range of effects, depending on its specific targets .
生物活性
The compound (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Pyrazole derivatives are known for their diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazole ring linked to a piperidine sulfonamide moiety and a chlorophenyl group. This unique arrangement is believed to contribute to its biological activity.
Research indicates that pyrazole derivatives can interact with various molecular targets within cells. The compound's mechanism may involve:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are critical in cancer cell proliferation .
- Antioxidant Activity : Pyrazoles can exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity. The combination of these compounds with doxorubicin showed synergistic effects, enhancing overall efficacy against resistant cancer types .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Yes |
| Compound B | MDA-MB-231 | 15 | Yes |
Anti-inflammatory Activity
Pyrazole derivatives have been noted for their anti-inflammatory properties. The compound was tested in various inflammatory models, showing reduction in cytokine production and inflammatory markers.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Studies indicate that they possess activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Chloro Substitution : The presence of the chloro group on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Piperidine Moiety : The piperidine sulfonamide contributes to the compound's solubility and may facilitate interaction with biological targets.
- Pyrazole Ring Modifications : Alterations in the pyrazole ring can significantly affect the compound's pharmacokinetic properties and overall biological activity.
Case Studies
Recent clinical trials have explored the efficacy of pyrazole derivatives in treating various cancers. For example:
属性
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-10-13(2)21(19-12)17(22)14-6-7-15(18)16(11-14)25(23,24)20-8-4-3-5-9-20/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZMYDUCYXWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














